5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Scientific Research Applications
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Future Directions
The development of new synthetic strategies and designing of new isoxazole and thiophene derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and thiophene derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
It’s worth noting that isoxazole derivatives have been studied for their potential in various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
Isoxazole derivatives have been shown to have intramolecular charge transfer abilities, which could be a key factor in their interaction with biological targets .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method involves the reaction of 3-thiophenemethylamine with 5-methylisoxazole-3-carboxylic acid under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods typically involve eco-friendly conditions and reagents, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.
Oxazole: Another related compound with an oxygen atom in the ring but lacking the nitrogen atom.
Uniqueness
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is unique due to the presence of both the isoxazole ring and the thiophene moiety, which imparts distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-9(12-14-7)10(13)11-5-8-2-3-15-6-8/h2-4,6H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNBHHFMOMUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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